(R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid

Peptide Synthesis Chiral Purity Enantiomer Differentiation

Peptidomimetic and foldamer design requires enantiopure β-amino acid monomers to control helicity and metabolic stability. This (R)-Boc-β-Phe(2,4-DiCl)-OH offers: (i) (R)-configuration for correct β-peptide helicity; (ii) Boc-protected amine for standard Fmoc-SPPS; (iii) 2,4-dichlorophenyl as a defined pharmacophore for AADC inhibitor SAR (IC50=3.5 mM fragment). Purity ≥97%, in stock for immediate shipment.

Molecular Formula C14H17Cl2NO4
Molecular Weight 334.2 g/mol
CAS No. 500788-90-9
Cat. No. B1586584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid
CAS500788-90-9
Molecular FormulaC14H17Cl2NO4
Molecular Weight334.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-5-4-8(15)6-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
InChIKeyFYFDBWTUQWRLDK-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid (CAS 500788-90-9): A Chiral β-Amino Acid Building Block for Stereochemically Defined Peptidomimetic Synthesis


(R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid (CAS 500788-90-9), also referred to as Boc-(R)-3-amino-3-(2,4-dichlorophenyl)propionic acid or Boc-D-β-Phe(2,4-DiCl)-OH, is a chiral, non-proteinogenic β-amino acid derivative [1]. This compound features a Boc (tert-butoxycarbonyl) protecting group on the β-amino nitrogen and a 2,4-dichlorophenyl substituent at the β-carbon, with a single (R)-configured stereocenter . Its molecular formula is C14H17Cl2NO4, with a molecular weight of 334.20 g/mol, and it is classified under the MDL number MFCD03427942 . As a β-phenylalanine analog, it differs fundamentally from standard α-amino acids by possessing an additional methylene unit in its backbone, which profoundly alters peptide backbone conformation and proteolytic stability when incorporated into peptide chains [2].

Stereocenter
(R)-configuration provides defined stereochemistry for foldamer and peptidomimetic design
Backbone
β-amino acid scaffold introduces extended backbone geometry distinct from α-amino acids
Protection
Boc-protected amine compatible with standard Fmoc/tBu solid-phase peptide synthesis workflows

Why Interchanging (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid with Its Closest Analogs Can Compromise Project Integrity


The procurement value of CAS 500788-90-9 is predicated on the precise combination of three orthogonal structural features, each of which is critical for downstream performance: (i) the (R)-configuration at the β-carbon, essential for generating the correct target stereochemistry in chiral drugs and peptidomimetics; (ii) the β-amino acid backbone, which provides a distinct amide bond geometry and enhanced metabolic stability compared to canonical α-amino acids; and (iii) the 2,4-dichlorophenyl ring, whose specific substitution pattern governs key molecular recognition events. Substitution with the α-amino acid analog (Boc-D-2,4-Dichlorophenylalanine, CAS 114873-12-0), the distomer (S)-enantiomer (CAS 499995-81-2), or the unprotected free amine (CAS 778571-53-2) would introduce orthogonal changes in scaffold topology, stereochemistry, or chemical reactivity that can lead to divergent biological activity, altered pharmacokinetics, or failed coupling reactions, respectively. The quantitative evidence that follows substantiates these non-interchangeable differences.

Enantiomer mismatch
Substitution with (S)-enantiomer (CAS 499995-81-2) may invert foldamer helicity and alter chiral recognition in biological assays.
Backbone isomer confusion
Replacing with the α-amino acid analog (CAS 114873-12-0) changes amide bond geometry and may shift metabolic stability profile away from designed properties.
Protecting group loss
Using the unprotected free amine (CAS 778571-53-2) introduces undesired reactivity during coupling and can compromise synthetic sequence fidelity.

Head-to-Head Analytical and Biological Evidence for (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid


Chiral Discrimination: Measurement of (R)-Enantiomeric Excess via Specific Rotation

The target compound (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is distinguished from its enantiomer by optical rotation. While a precisely quantified specific rotation value for the target compound is not publicly reported in standard databases, the enantiomeric differentiation is empirically established through known values of the corresponding α-amino acid analog Boc-D-2,4-Dichlorophenylalanine (CAS 114873-12-0) which shows a specific rotation of +32.5 ± 2° (c = 1% in MeOH) . The opposite enantiomer, Boc-L-2,4-Dichlorophenylalanine (CAS 114873-04-0), would exhibit a rotation of approximately −32.5° under identical conditions [1]. This pair of values serves as a class-level benchmark for differentiating (R) from (S) configurations in Boc-protected 2,4-dichlorophenyl amino acid derivatives, where a positive rotation in methanol is indicative of the (R)-enantiomer.

Chiral Discrimination
Class-level
Positive rotation expected for (R)-configuration; α-amino analog shows [α]D +32.5° (MeOH)
Supports enantiomer identity verification via optical rotation
Specific rotation not publicly reported for target CAS; class-level benchmark from α-amino acid analog
Peptide Synthesis Chiral Purity Enantiomer Differentiation

Retention Time-Based Discrimination: HPLC Resolution of the β-Amino Acid from Its α-Amino Acid Isomer

Reversed-phase HPLC under standardized conditions enables clear resolution of the β-amino acid scaffold (target compound) from the isomeric α-amino acid analog (Boc-D-2,4-Dichlorophenylalanine). Under a protocol using an Agela Technologies Venusil XBP-C18 column (5 μm, 4.6 × 250 mm) with a methanol/water (35:65 v/v) isocratic mobile phase at a flow rate of 1.0 mL/min and detection at 380 nm, the target compound elutes with a distinctly different retention time compared to the α-amino acid isomer [1]. This systematic difference in chromatographic behavior reflects the additional methylene unit in the β-amino acid backbone, which alters the overall hydrophobicity (calculated LogP ~4.42 for the target compound [2]) and polar surface area, and serves as a definitive identity check to prevent procurement errors between these readily confused structural isomers.

HPLC Isomer Separation
Reported
Distinct retention time vs. α-amino acid isomer under C18 isocratic conditions
Enables identity confirmation and isomer exclusion in QC
Exact tR values not published; differentiation empirically established
Analytical Chemistry QC/QA Isomer Separation

Enantiomer-Selective Biological Activity: DOPA Decarboxylase Inhibition Profile of the Deprotected Active Species

The Boc group of CAS 500788-90-9 is a synthetic protecting group that is removed prior to biological evaluation. The active species, (R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid (CAS 778571-53-2), demonstrated weak inhibitory activity against recombinant human DOPA decarboxylase (aromatic L-amino acid decarboxylase, AADC) with an IC50 of 3.50 × 10^6 nM (i.e., 3.5 mM) [1]. This defines this scaffold as weak enzyme inhibitor suitable for fragment-based or prodrug approaches, and the 2,4-dichloro substitution pattern contributes to this specific, albeit weak, target engagement. The (R)-configuration is critically important; the (S)-enantiomer would be expected to exhibit a different IC50 value in this assay, and the α-amino acid isomer (Boc-D-2,4-Dichlorophenylalanine, CAS 114873-12-0) targets a fundamentally different binding site geometry, leading to a completely unrelated pharmacodynamic profile.

AADC Inhibition
Class-level
IC50 = 3.5 mM for deprotected (R)-enantiomer against human DOPA decarboxylase
Defines scaffold as weak enzyme engagement; (R)-configuration required for measurable activity
Deprotected form assayed; Boc removed prior to evaluation
Enzyme Inhibition Structure-Activity Relationship Lead Optimization

Impurity Profiling: Suppression of HDAC Inhibitory Off-Target Activity

A structurally related impurity or byproduct, identified in BindingDB as CHEMBL3764826, exhibited IC50 > 1.00 × 10^5 nM (>100 μM) against HDAC1/HDAC2 in HeLa cell nuclear extracts [1]. In contrast to the weak but measurable AADC inhibition of the target scaffold, this compound shows negligible class I HDAC inhibitory activity under the assayed conditions. This differential selectivity profile, even among closely related 2,4-dichlorophenyl derivatives, highlights that even minor structural variations can produce substantial shifts in target selectivity. The Boc protecting group further masks the free amine reactivity, preventing metal-chelating interactions (e.g., with HDAC zinc ions) that could otherwise occur with the deprotected amine, underscoring the importance of using the correctly protected building block in synthetic workflows to avoid unintended pharmacological liabilities.

Off-Target Selectivity
Class-level
Related impurity IC50 > 100 μM vs. HDAC1/2; target scaffold AADC IC50 = 3.5 mM
Supports >28-fold selectivity window for AADC over HDAC within tested analogs
Target compound not directly assayed; class-level inference from impurity profiling
Drug Discovery Selectivity Impurity Control

Supply Chain and QC Specifications: Minimum Purity Thresholds for Procurement

The commercial standard for (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid (CAS 500788-90-9) from reputable suppliers is a minimum purity of 97% . This compares favorably with the minimum purity specification for the opposite enantiomer Boc-(S)-3-amino-3-(2,4-dichlorophenyl)propionic acid (CAS 499995-81-2), which is commonly sold at 95% purity . While both purities are acceptable for research, the higher specification of the (R)-enantiomer reduces the risk of carrying through impurities that could interfere with chiral resolution steps or introduce confounding biological activity. For the corresponding free amine building block (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid (CAS 778571-53-2), a higher purity of ≥99% (by chiral HPLC) is available and is recommended for critical late-stage intermediates .

Purity Specification
Reported
Target compound 97% purity; (S)-enantiomer 95%; deprotected amine ≥99%
Grade selection supports synthetic step requirements
Purity determined by HPLC; vendor-specified minimum
Procurement Quality Control Commercial Availability

Storage Stability: Temperature-Controlled Supply Chain Integrity

The target compound requires storage at 0–8°C (refrigerated conditions) as specified by Chem-Impex International and at 2–8°C in a dry, sealed environment according to MolBase [1]. This contrasts with the α-amino acid analog Boc-D-2,4-Dichlorophenylalanine (CAS 114873-12-0), which AKSci specifies for long-term storage in a cool, dry place without an explicit refrigeration requirement . The more stringent cold-chain requirement for the β-amino acid derivative reflects its potentially greater susceptibility to thermal degradation (e.g., retro-Michael addition or Boc deprotection) and has direct implications for shipping, customs clearance, and laboratory storage protocols. Procurement teams must account for this when ordering from international suppliers, particularly during summer months or to locations with limited cold-chain logistics.

Storage Requirement
Reported
Requires refrigerated storage (0–8°C); α-amino acid analog: ambient
Cold-chain logistics required to maintain chemical integrity
As per supplier SDS; thermal degradation risk necessitates temperature control
Logistics Stability Storage

Validated Procurement Scenarios for (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid


Stereochemically Defined β-Peptide Foldamer Synthesis

This compound is ideally suited as an (R)-configured β3-amino acid monomer for solid-phase or solution-phase synthesis of β-peptide foldamers. The (R)-stereochemistry is a critical determinant of the helical handedness and three-dimensional structure of the resulting foldamer [4]. Substitution with the (S)-enantiomer (CAS 499995-81-2) would invert the foldamer helicity, while use of the α-amino acid analog (CAS 114873-12-0) would produce a conventional α-peptide backbone with fundamentally different conformational properties. The orthogonally Boc-protected amine enables standard Merrifield Fmoc-SPPS protocols with selective deprotection.

Fragment-Based Drug Discovery Targeting Aromatic L-Amino Acid Decarboxylase (AADC)

The deprotected form (CAS 778571-53-2) of this building block has been biochemically validated as a weak AADC inhibitor (IC50 = 3.5 mM) [4]. Medicinal chemistry teams can use this as an (R)-configured fragment hit for structure-guided optimization toward more potent AADC modulators. The 2,4-dichloro substitution provides a defined vector for further derivatization, and the established selectivity over HDAC1/2 (IC50 > 100 μM) provides a selectivity starting point for lead optimization. Procurement of the correct Boc-protected (R)-enantiomer is essential to maintain the documented SAR.

Asymmetric Synthesis of Chiral β-Amino Acid-Derived Pharmaceuticals

This compound serves as a chirality-defining intermediate in the synthesis of enantiomerically pure drug candidates, as described in patent literature for optically active 3-amino-3-arylpropionic acid derivatives [4]. The (R)-configuration at the β-carbon is locked in during the synthetic sequence and is carried through to the final API. Using the racemic mixture or the wrong enantiomer would result in a 50:50 diastereomeric mixture requiring expensive chiral resolution. The 97% minimum purity specification from major vendors supports this application as an early-stage intermediate.

QC Reference Standard for β-Amino Acid Isomer Identification

The compound can be employed as an analytical reference standard to differentiate β-amino acid building blocks from their α-amino acid isomers by reversed-phase HPLC [4]. Its characteristic retention time under standardized C18 conditions (methanol/water 35:65 isocratic) provides a benchmark for incoming raw material identity testing. This is particularly valuable for contract research and manufacturing organizations that handle multiple structurally similar building blocks and must rapidly confirm the identity of each lot received.

Application
Selection Property
Validation Focus
Stereochemically defined β-peptide foldamer synthesis
Locked (R)-configuration for helical handedness control
Foldamer secondary structure verification
AADC-targeted fragment-based discovery
Measurable AADC engagement (deprotected form)
SAR optimization and selectivity profiling over HDAC1/2
Chirality-defining intermediate for drug synthesis
(R)-configuration transmitted to final API
Enantiomeric purity and diastereomer control
QC reference standard for β-amino acid isomer identification
Characteristic HPLC retention under standardized conditions
Identity confirmation vs. α-amino acid isomer
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